1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one
Description
1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one is a synthetic cathinone analog characterized by a propan-1-one backbone substituted with a phenyl ring bearing a chloromethyl group at the 2-position and an ethyl group at the 5-position. This structural configuration distinguishes it from other cathinones, which typically feature substitutions such as halogens (e.g., fluorine, chlorine), alkyl chains (e.g., methyl, ethyl), or heterocyclic moieties.
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-5-ethylphenyl]propan-1-one |
InChI |
InChI=1S/C12H15ClO/c1-3-9-5-6-10(8-13)11(7-9)12(14)4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
SWROZEFBQLFJLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CCl)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-(chloromethyl)-5-ethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the ketone group may participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Cathinone Derivatives
Cathinone derivatives share a core structure of 2-amino-1-phenylpropan-1-one, with variations in substituents on the phenyl ring and amino groups. Below is a comparison of key analogs:
Physicochemical and Pharmacological Differences
Lipophilicity and Solubility
- The chloromethyl group in the target compound increases lipophilicity compared to analogs with methyl or halogen substituents (e.g., mephedrone, flephedrone). This may reduce aqueous solubility but enhance membrane permeability .
- Flephedrone’s 4-fluoro substitution improves metabolic stability without significantly altering solubility, whereas the ethyl group in 4-MEC enhances lipid solubility but shortens plasma half-life .
Reactivity
- The chloromethyl group in the target compound is susceptible to nucleophilic substitution, a feature absent in fluorine- or methyl-substituted analogs. This reactivity could lead to unintended metabolites or degradation products .
Pharmacological Activity
- Mephedrone and flephedrone exhibit potent stimulant effects due to their methylamino groups, which enhance dopamine/norepinephrine reuptake inhibition. In contrast, the absence of an amino group in the target compound suggests a different mechanism, possibly through non-aminergic targets .
- Ethyl-substituted analogs like 4-MEC show reduced potency compared to methylamino derivatives, implying that bulkier alkyl groups may hinder receptor interactions .
Data Table: Key Properties of Selected Analogs
Research Findings and Implications
- Amino Group Absence: Unlike most cathinones, the target compound lacks an amino group, which may limit its interaction with monoamine transporters but open pathways for novel pharmacological effects .
Synthetic Challenges:
- The chloromethyl group complicates synthesis due to its reactivity, requiring controlled conditions to avoid side reactions like hydrolysis or dimerization .
Biological Activity
1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one is an organic compound with a unique structure that includes a chloromethyl group and an ethyl-substituted phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄ClO
- Molecular Weight : 226.70 g/mol
- Functional Groups : Ketone (propanone), chloromethyl group, ethyl group
The presence of the chloromethyl group is significant as it may enhance the compound's reactivity and ability to interact with biological targets.
Antimicrobial Properties
Research indicates that 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one exhibits potential antimicrobial activity. The chloromethyl group can facilitate interactions with microbial enzymes or receptors, leading to inhibition of growth or viability in various pathogens. Studies have shown that compounds with similar structures often display significant antimicrobial effects, suggesting that this compound may also share these properties.
Anti-inflammatory Effects
In addition to antimicrobial activity, there is evidence that this compound may possess anti-inflammatory properties. The structural features of 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one allow it to potentially modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
The exact mechanism by which 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound may bind covalently to proteins or enzymes due to the presence of the chloromethyl group. This interaction could alter the function of these biological targets, leading to various physiological effects.
Case Studies
Several studies have explored the biological activity of structurally similar compounds, providing a foundation for understanding the potential effects of 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one:
These studies suggest that compounds with similar structural motifs can exhibit a range of biological activities, reinforcing the need for further research into the specific effects of 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
